

DBCO-NHS Ester: A Technical Guide to Safe Handling and Application in Bioconjugation

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Compound of Interest		
Compound Name:	DBCO-NHS ester 2	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester, a critical reagent in the field of bioconjugation and click chemistry. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

DBCO-NHS ester is a heterobifunctional crosslinker widely used to introduce a dibenzocyclooctyne (DBCO) moiety onto biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] This process is the first step in a two-stage bioconjugation strategy that leverages the strain-promoted azide-alkyne cycloaddition (SPAAC), a form of copper-free click chemistry.[1] The NHS ester group reacts with primary amines to form a stable amide bond, while the DBCO group enables highly specific and efficient conjugation to azide-modified molecules under mild, physiological conditions.[1][3]



Property	Value	Source
CAS Number	1353016-71-3	[4][5]
Molecular Formula	C23H18N2O5	[6][7]
Molecular Weight	402.41 g/mol	[6][7]
Appearance	White to off-white solid	[1]
Solubility	Soluble in organic solvents such as DMSO and DMF	[1]
Purity	Typically >90-95%	[6]

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), DBCO-NHS ester is classified with several hazards.[4][7] Note that some safety data sheets for PEGylated versions of DBCO-NHS ester indicate they are not considered hazardous substances.[8][9]

Hazard Class	GHS Classification	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity	Category 3 (Respiratory tract irritation)	H335: May cause respiratory irritation

Precautionary Measures and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling DBCO-NHS ester, the following precautions and PPE are mandatory:



Precaution Type	Recommended Action	
Engineering Controls	Use only in a well-ventilated area, preferably within a laboratory fume hood.[4][8] Ensure easy access to a safety shower and eyewash station. [4]	
Eye Protection	Wear safety goggles with side-shields.[4]	
Hand Protection	Wear appropriate chemical-resistant gloves.[4]	
Skin and Body Protection	Wear impervious clothing, such as a lab coat.[4]	
Respiratory Protection If dust or aerosols are generated, use a respirator.[4][8]		
General Hygiene	Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]	

First Aid Measures



Exposure Route	First Aid Procedure	
If Swallowed	Rinse mouth.[4] Do not induce vomiting. Seek immediate medical attention.[8]	
If on Skin	Wash with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse. [4][8] If skin irritation occurs, seek medical attention.	
If Inhaled	Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If breathing is difficult, administer oxygen.[8] Seek medical attention if respiratory irritation persists.	
If in Eyes	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.	

Storage and Stability

Proper storage of DBCO-NHS ester is crucial to maintain its reactivity.

Condition	Recommendation	Stability
Solid Form	Store at -20°C in a dry, dark environment.[1][10] The compound is moisture and light-sensitive.[1]	Stable for one year or more. [11]
In Solution (e.g., DMSO)	Prepare stock solutions fresh before use.[12][13] If storage is necessary, store at -20°C.	Can be stored for 2-3 months at -20°C.[11]

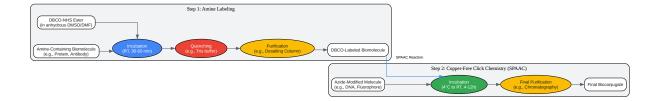
NHS esters are susceptible to hydrolysis, which renders them non-reactive.[12][13] Therefore, it is critical to use anhydrous solvents and to allow the vial to warm to room temperature before opening to prevent moisture condensation.[12][13]



Experimental Protocols and Workflows

The primary application of DBCO-NHS ester is a two-step bioconjugation process. The first step involves the labeling of a primary amine-containing biomolecule with the DBCO moiety. The second step is the copper-free click reaction with an azide-containing molecule.

Workflow for DBCO-NHS Ester Bioconjugation



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Caption: General workflow for a two-step bioconjugation using DBCO-NHS ester.

Detailed Protocol: Antibody Labeling with DBCO-NHS Ester

This protocol provides a general guideline for labeling antibodies. Optimization may be required based on the specific antibody and its concentration.

Materials:

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)



- DBCO-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)

Procedure:

- Prepare the Antibody:
 - Ensure the antibody solution is free of primary amine-containing buffers (like Tris or glycine) and stabilizers like BSA.[11] If necessary, perform a buffer exchange using a desalting column.
 - Adjust the antibody concentration to approximately 1-5 mg/mL in PBS.[11]
- Prepare DBCO-NHS Ester Solution:
 - Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[11][13] For example, dissolve 4.3 mg of DBCO-NHS ester in 1 mL of anhydrous DMSO.[11]
- Labeling Reaction:
 - Add a 10 to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[11][14][15] The final concentration of DMSO should be kept low (ideally below 20%) to prevent protein precipitation.[11][15]
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13][14]
 [15]
- · Quench the Reaction:
 - Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM
 Tris.[11][13]



- Incubate for 5-15 minutes at room temperature.[13][14]
- Purify the DBCO-Labeled Antibody:
 - Remove excess, unreacted DBCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[14]
 - The purified DBCO-labeled antibody is now ready for the subsequent copper-free click reaction with an azide-modified molecule.

Protocol: Copper-Free Click Reaction (SPAAC)

Procedure:

- Prepare Reactants:
 - The purified DBCO-labeled antibody.
 - The azide-modified molecule (e.g., oligonucleotide, fluorophore) in a compatible buffer like PBS.
- Click Reaction:
 - Mix the DBCO-labeled antibody with a 2 to 4-fold molar excess of the azide-modified molecule.[11][14][15]
 - Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[11][13][15]
 Longer incubation times may improve efficiency for some reactions.[13]
- Final Purification and Validation:
 - Purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate method such as liquid chromatography (e.g., HPLC).[11]
 - Validate the final conjugate using methods like SDS-PAGE to confirm the successful conjugation.[14]

Signaling Pathway Visualization (Illustrative Example)

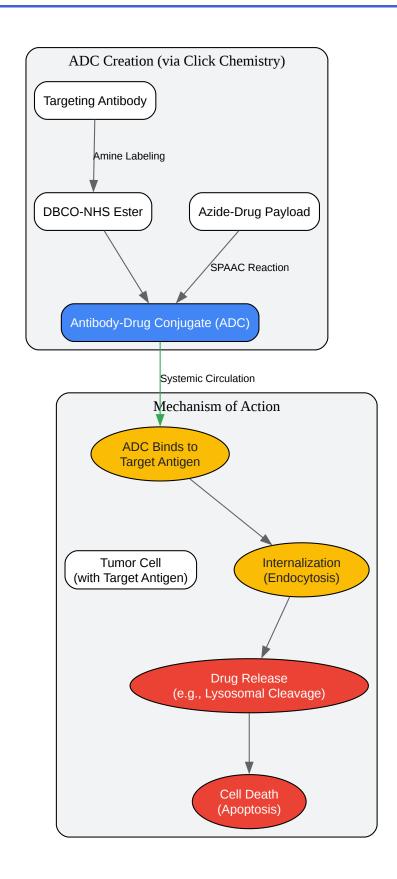






While DBCO-NHS ester is a tool for bioconjugation rather than a direct participant in signaling pathways, it is instrumental in creating tools to study them, such as antibody-drug conjugates (ADCs) for targeted therapy. The diagram below illustrates the conceptual pathway of an ADC created using this technology.





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Caption: Conceptual pathway for an Antibody-Drug Conjugate created using DBCO technology.



This guide consolidates critical safety information and detailed protocols to support researchers in the effective and safe use of DBCO-NHS ester. By following these guidelines, scientists can confidently leverage this powerful tool in their research and development endeavors.

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